1-(1-naphthoyl)-4-piperidinecarboxamide
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Overview
Description
The compound “1-(1-naphthoyl)-4-piperidinecarboxamide” is a complex organic molecule. It contains a naphthoyl group, which is a two-ring aromatic system, attached to a piperidine ring, a six-membered ring containing one nitrogen atom, via an amide linkage .
Molecular Structure Analysis
The molecular structure of “1-(1-naphthoyl)-4-piperidinecarboxamide” would likely show the naphthoyl group and the piperidine ring connected by an amide bond . The exact structure would depend on the specific positions of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions of “1-(1-naphthoyl)-4-piperidinecarboxamide” would likely be similar to those of other amides and naphthoyl compounds. For example, it might undergo hydrolysis under acidic or basic conditions to form 1-naphthoic acid and 4-piperidinecarboxamide .Scientific Research Applications
Hypoxia-Responsive Prodrugs and Imaging Agents
Background
Tumor hypoxia induces adaptive reprogramming in cancer cells, leading to invasiveness and metastasis. Addressing this challenge requires innovative approaches. Enamine N-oxides, previously inaccessible structures, offer a promising solution.
Application Details
- Kang, D., Cheung, S. T., Wong-Rolle, A., & Kim, J. (2021). Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents. ACS Central Science, 7(4), 631–640
Coordination Chemistry and Ligand Tuning
Background
Coordination chemistry involves tuning metal ion properties using ligands. Enamine derivatives play a role in this field.
Application Details
- No specific reference found for this application. However, coordination chemistry principles apply
Organocatalysis and Asymmetric Synthesis
Background
Organocatalysis involves using organic molecules as catalysts. Enamine and iminium ion-mediated reactions have significant applications.
Application Details
- NobelPrize.org. (2021). Advanced Information: The Nobel Prize in Chemistry 2021
Oceanographic Research: HMS Challenger
Background
HMS Challenger, a warship transformed into a research vessel, set the blueprint for oceanographic expeditions.
Application Details
- Royal Museums Greenwich. (n.d.). How to Design a Research Ship: The Building of HMS Challenger
- Thomson, C. W., & Carpenter, W. B. (1877). The Voyage of H.M.S. Challenger Zoology 22 Report on the Foraminifera
- Corfield, P. (2003). The Silent Landscape: The Scientific Voyage of HMS Challenger
Future Directions
properties
IUPAC Name |
1-(naphthalene-1-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c18-16(20)13-8-10-19(11-9-13)17(21)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFKJVPGOJGWAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642190 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Naphthalene-1-carbonyl)-piperidine-4-carboxylic acid amide |
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